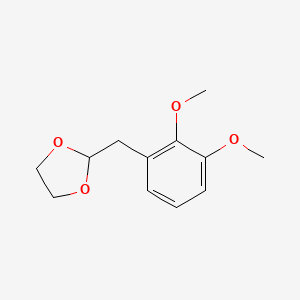

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .

Synthesis Analysis

The synthesis of dioxolanes involves the reaction of aldehydes or ketones with ethylene glycol . The specifics of the synthesis would depend on the exact structure of the compound.Molecular Structure Analysis

The molecular structure of a dioxolane-based compound would include a dioxolane ring, which is a five-membered ring structure with two oxygen atoms and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving dioxolane compounds would depend on the other functional groups present in the molecule. Dioxolanes can participate in a variety of chemical reactions due to the presence of the reactive dioxolane ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a dioxolane compound would depend on its specific structure. In general, dioxolanes are liquids that are miscible with water .Aplicaciones Científicas De Investigación

Antiradical Activity

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene and its derivatives have demonstrated antiradical activity. This is attributed to their ability to undergo one-electron oxidation, forming stable radical cations. This property has implications in interpreting the antiknock effect of similar structural analogs in fuel compositions (Vol’eva et al., 2013).

Electrosynthesis

Electrochemical azolation of dimethoxybenzenes, including 1,3-dimethoxybenzene, has been studied. This process involves the formation of intermediate arenonium cations, influencing the composition and yield of target products (Petrosyan & Burasov, 2010).

Catalysis and Acetylation

The acetylation of dimethoxybenzenes like 1,3-dimethoxybenzene with acetic anhydride in the presence of acidic zeolites has been explored. This research offers insights into selective formation of dimethoxyacetophenones, a key reaction in organic synthesis (Moreau, Finiels, & Meric, 2000).

Overcharge Protection in Batteries

Studies on 3,5-di-tert-butyl-1,2-dimethoxybenzene, a compound structurally related to 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, show its application in overcharge protection of lithium-ion batteries. This involves investigating its redox shuttle stability and electrochemical properties (Zhang et al., 2010).

Antioxidant and Biochemical Activities

Synthesis of phenol derivatives from compounds structurally related to 1,3-dimethoxybenzene has led to the discovery of molecules with significant antioxidant properties. These compounds are also investigated for their inhibitory effects on various enzymes, showcasing potential biomedical applications (Artunç et al., 2020).

Reductive Cross-Coupling

The reductive cross-coupling of 1,3-dioxolane with carbonyl compounds to produce α-hydroxy aldehyde derivatives is another area of research. This involves understanding the intermediate stages of reaction and potential applications in organic synthesis (Matsukawa, Inanaga, & Yamaguchi, 1987).

Molecular Structure Analysis

Research on the molecular structure and conformational properties of 1,3-dimethoxybenzene has been conducted using techniques like gas-phase electron diffraction and quantum chemical calculations. This research is crucial for understanding the chemical properties and behavior of such compounds (Dorofeeva et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBDMUVLULSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645870 |

Source

|

| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene | |

CAS RN |

898759-21-2 |

Source

|

| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.